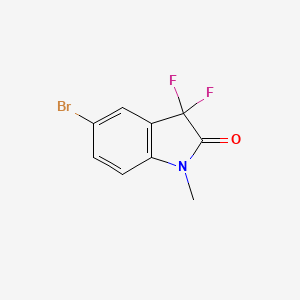

5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one

Description

Chemical Identity and Nomenclature

The compound this compound belongs to the oxindole family of heterocyclic compounds, specifically representing a triply substituted derivative with distinct halogen and methyl functionalities. The systematic nomenclature reflects the precise positioning of substituents: the bromine atom occupies the 5-position of the benzene ring, two fluorine atoms are geminal at the 3-position, and a methyl group is attached to the nitrogen atom at position 1.

The molecular structure incorporates a bicyclic indoline core with a lactam carbonyl group, creating the characteristic oxindole framework. Related compounds in chemical databases include 5-bromo-1-methyl-2-oxoindoline with Chemical Abstracts Service number 20870-90-0, which shares the brominated aromatic ring and methylated nitrogen but lacks the difluoro substitution. The closely related 5-bromo-3,3-difluoro-2,3-dihydro-1H-indole with Chemical Abstracts Service number 2168888-41-1 contains the same halogen substitution pattern but lacks both the carbonyl group and methyl substitution.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic naming, where the base name "indol-2-one" indicates the lactam functionality, and the numerical prefixes specify the exact positions of all substituents. The molecular formula can be derived as C9H6BrF2NO, with a calculated molecular weight of approximately 262.05 grams per mole, based on the constituent atoms and their standard atomic masses.

Historical Context of Fluorinated Oxindoles

The development of fluorinated oxindoles represents a significant evolution in heterocyclic chemistry, driven by the recognition that fluorine incorporation dramatically enhances pharmaceutical properties. The historical trajectory of oxindole fluorination began with early observations that fluorinated analogues of biologically active compounds often demonstrated improved metabolic stability, enhanced lipophilicity, and modified pharmacokinetic profiles.

Research into 3,3-difluoro-2-oxindoles gained substantial momentum following the development of efficient palladium-catalyzed carbon-hydrogen difluoroalkylation reactions. A landmark study described the synthesis of 3,3-difluoro-2-oxindoles through robust and efficient palladium-catalyzed processes, utilizing chlorodifluoroacetanilides as starting materials. This methodology represented a significant advancement because it enabled the preparation of difluorinated oxindoles from readily available precursors, making these compounds more accessible for pharmaceutical research.

The evolution of synthetic methodologies for fluorinated oxindoles has been marked by several key developments. Copper-catalyzed difluoroacetylation-cycloamidation reactions emerged as an alternative approach, providing original and efficient synthesis routes to 3,3-difluoro-2-oxindole derivatives through copper and bis(pinacolato)diboron-catalyzed processes. These advances facilitated the synthesis of compound A, identified as a potent and selective prostaglandin E3 receptor antagonist, achievable in only five steps with 13 percent yield compared to previously reported nine-step procedures yielding only 4 percent overall.

The recognition of fluorinated oxindoles as privileged scaffolds in drug discovery has been reinforced by numerous successful pharmaceutical applications. The Food and Drug Administration approval of fluorinated heterocyclic drugs from 2016 to 2022 included several oxindole derivatives, highlighting the continued importance of this chemical class in modern medicine. The strategic incorporation of fluorine atoms into heterocyclic frameworks has become a fundamental approach in medicinal chemistry, with fluorinated oxindoles representing one of the most successful examples of this strategy.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of halogenated heterocycle design and reactivity. The compound exemplifies the sophisticated molecular architecture achievable through modern synthetic chemistry, where multiple functional groups are strategically positioned to create synergistic effects on chemical and biological properties.

The presence of both bromine and fluorine substituents creates unique reactivity patterns that distinguish this compound from simpler oxindole derivatives. The bromine atom at the 5-position provides a reactive site for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular frameworks. Meanwhile, the geminal difluoro substitution at the 3-position significantly alters the electronic properties of the molecule, affecting both its chemical reactivity and biological activity profiles.

Recent advances in organocatalytic asymmetric synthesis have demonstrated the utility of fluorinated oxindoles as key intermediates in stereoselective transformations. Studies on organocatalytic asymmetric conjugate addition of fluorooxindoles to quinone methides have shown that N-tert-butoxycarbonyl-protected 3-fluoro-2-oxindoles can participate in highly enantioselective reactions, producing products with excellent stereochemical control. These findings highlight the importance of fluorinated oxindoles as building blocks for complex molecule synthesis.

The configurational stability of fluorinated oxindoles represents another area of significant interest in heterocyclic chemistry. Research on enantioseparation and racemization of 3-fluorooxindoles has revealed that fluorine incorporation at the chiral center increases configurational stability compared to non-fluorinated analogues. This enhanced stability is attributed to the strong electron-withdrawing capability of fluorine, which destabilizes the enolate intermediate formed during base-promoted racemization processes.

| Property | 3-Fluoro-2-oxindole | 3-Methyl-2-oxindole | Relative Stability |

|---|---|---|---|

| Racemization Rate | Lower | Higher | 2.5-fold increase |

| Configurational Stability | Enhanced | Standard | Significant improvement |

| Base Sensitivity | Reduced | Standard | Notable difference |

Relationship to Parent Indole Scaffold

The structural relationship between this compound and the parent indole scaffold reveals fundamental principles of heterocyclic modification and their impact on molecular properties. The parent indole structure, characterized by a fused benzene-pyrrole ring system, serves as the foundational framework upon which the oxindole modification is built through the introduction of a carbonyl group at the 2-position and subsequent reduction of the 2,3-double bond.

The transformation from indole to oxindole involves critical changes in both electronic structure and three-dimensional geometry. The introduction of the carbonyl functionality creates a lactam ring, fundamentally altering the aromatic character of the original indole system. This modification transforms the planar, fully aromatic indole into a partially saturated system with distinct conformational preferences and reactivity patterns.

The strategic positioning of substituents on the oxindole framework demonstrates the evolution from simple indole derivatives to complex pharmaceutical intermediates. The 5-bromo substitution maintains the aromatic character of the benzene ring while providing a reactive handle for further synthetic elaboration. Research on metal-free synthesis of 3,3-difluoro-2-oxindoles has shown that such substitution patterns can be achieved through radical cyclization processes, highlighting the synthetic accessibility of these complex structures.

The methylation at the nitrogen position represents another significant modification from the parent indole scaffold. This N-methylation affects both the chemical reactivity and biological activity of the resulting compound. Studies on the synthesis of substituted 3,3-difluoro-2-oxindoles have demonstrated that N-methyl derivatives often exhibit different reactivity patterns compared to their N-hydrogen analogues, particularly in base-promoted transformations.

The geminal difluoro substitution at the 3-position represents the most dramatic modification from the parent indole structure. This substitution creates a quaternary carbon center and introduces significant steric and electronic effects. Research on the synthesis of 3-substituted 3-fluoro-2-oxindoles through deacylative alkylation has shown that such modifications can be achieved through sophisticated synthetic strategies, enabling access to structurally complex oxindole derivatives.

The evolution from indole to highly substituted oxindole derivatives like this compound illustrates the power of modern synthetic chemistry to create complex molecular architectures with precisely controlled properties. This progression demonstrates how systematic structural modifications can transform a simple heterocyclic scaffold into a sophisticated pharmaceutical intermediate with potential therapeutic applications.

| Structural Feature | Parent Indole | Target Oxindole | Modification Impact |

|---|---|---|---|

| Ring System | Fused benzene-pyrrole | Fused benzene-pyrrolidinone | Lactam formation |

| Aromaticity | Fully aromatic | Partially aromatic | Reduced conjugation |

| Substitution Pattern | Unsubstituted | Tri-substituted | Enhanced functionality |

| Nitrogen State | Secondary amine | Tertiary amide | Altered basicity |

| Carbon Framework | sp2-hybridized | sp3-quaternary center | Increased complexity |

Properties

IUPAC Name |

5-bromo-3,3-difluoro-1-methylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c1-13-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFNQZUIDXEHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(C1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Construction

The indolin-2-one core is typically synthesized by cyclization of appropriately substituted aniline derivatives or via intramolecular condensation of o-bromo-substituted anilines with α-haloketones or ketoesters. The bromine at the 5-position is often introduced early in the synthesis by starting with 5-bromo-substituted aniline or via selective bromination of the indolinone intermediate.

N-Methylation

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Starting from 5-bromo-o-nitroaniline | Reduction to 5-bromo-o-phenylenediamine |

| 2 | Cyclization with α-haloketone (e.g., chloroacetone) | Formation of 5-bromoindolin-2-one core |

| 3 | Treatment with DAST or Deoxo-Fluor at low temperature | Conversion of 3-keto group to 3,3-difluoro group |

| 4 | N-Methylation with methyl iodide and base | Formation of 5-bromo-3,3-difluoro-1-methyl-indolin-2-one |

Research Findings and Optimization

- Yield and Purity : The difluorination step using DAST has been optimized to achieve yields above 70% with minimal side products. Over-fluorination or decomposition can be minimized by controlling temperature and reaction time.

- Selectivity : Bromination at the 5-position is highly regioselective when starting from 5-bromo-substituted anilines, avoiding polybromination.

- N-Methylation Efficiency : Using methyl iodide in the presence of potassium carbonate in DMF provides high N-methylation efficiency (>90%) without affecting the halogen or fluorine substituents.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core synthesis | 5-bromo-o-nitroaniline reduction + cyclization with chloroacetone | 0-25 °C | 4-6 h | 75-85 | High regioselectivity |

| Difluorination | DAST or Deoxo-Fluor | -78 to 0 °C | 2-4 h | 70-80 | Controlled to avoid side reactions |

| N-Methylation | Methyl iodide, K2CO3, DMF | 25-50 °C | 12 h | 90-95 | High selectivity, no dehalogenation |

Notes on Alternative Methods and Improvements

- Some reports suggest the use of milder fluorinating agents to improve safety and reduce by-products.

- Alternative N-methylation methods using methyl triflate have been explored but are less common due to reagent cost and handling.

- The use of protective groups during synthesis to prevent unwanted side reactions has been reported in complex analog syntheses but is generally unnecessary for this compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one has been investigated for its potential therapeutic properties:

Anticancer Activity : Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Material Science

The unique structural attributes of this compound make it a valuable compound in material science:

Organic Electronics : This compound has potential applications in the development of organic semiconductors due to its favorable electronic properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it an attractive candidate for advanced materials .

Case Study 1: Anticancer Research

A recent publication highlighted the synthesis of various analogs of this compound and their evaluation against human cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Organic Electronics

Another study focused on the application of this compound in OLED technology. The researchers synthesized a series of derivatives and tested their electroluminescent properties. The results showed that devices incorporating these compounds had improved efficiency and stability compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites, inhibiting or activating specific proteins, and modulating cellular processes.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related indolinones and heterocyclic derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Selected Compounds

Key Observations :

- Fluorine vs. Methyl/Chloro : The difluoro substitution in the target compound increases electronegativity and metabolic stability compared to dimethyl or chloro analogs .

Key Observations :

- Fluorination Challenges : Introducing fluorine atoms often requires specialized reagents, increasing synthetic complexity compared to methyl or chloro derivatives.

- Hybrid Molecules : highlights the integration of indol-2-one scaffolds with other pharmacophores for dual-target inhibition.

Key Observations :

- Substituent Impact : Hydroxy and phenacyl groups () may enhance solubility but reduce membrane permeability compared to lipophilic difluoro analogs.

Biological Activity

5-Bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one (CAS Number: 1630906-88-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 262.054 g/mol. Key physical properties include:

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 360.1 ± 42.0 °C at 760 mmHg

- Flash Point : 171.6 ± 27.9 °C

These properties suggest a stable compound suitable for laboratory applications and potential therapeutic uses .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : In studies involving human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, derivatives of indole structures showed IC50 values ranging from 0.12 to 2.78 µM, indicating strong antiproliferative activity .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.12 - 2.78 | Doxorubicin |

| MEL-8 | Similar range | Doxorubicin |

These results suggest that the presence of electron-withdrawing groups enhances the anticancer activity of indole derivatives .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through caspase activation pathways. Flow cytometry assays have demonstrated that these compounds can arrest cell cycle progression at the G1 phase and trigger apoptosis in a dose-dependent manner .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Indole Derivatives :

- Toxicological Profiling :

Q & A

Q. What are the established synthetic routes for 5-bromo-3,3-difluoro-1-methyl-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence yield?

The synthesis of indole derivatives like this compound often involves multi-step protocols, including halogenation, cyclization, and fluorination. For example:

- Halogenation : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) to minimize side reactions .

- Fluorination : Direct fluorination at the 3-position may require reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E to introduce difluoro groups, with yields sensitive to moisture and temperature .

- Cyclization : Acid-catalyzed cyclization of intermediates (e.g., using HCl in ethanol) forms the dihydroindole core. Optimization via temperature gradients (50–80°C) improves purity .

Key factors : Solvent polarity, catalyst choice (e.g., Lewis acids for regioselectivity), and inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- NMR : - and -NMR are critical. For example:

- The methyl group at N1 appears as a singlet (~δ 3.2 ppm) in -NMR.

- -NMR shows two distinct peaks for the 3,3-difluoro group, with coupling constants (J ~ 12–15 Hz) confirming geminal fluorination .

- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between the indole ring and substituents). Data from similar compounds show bond lengths of 1.33–1.38 Å for C-F bonds .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 304.98) with <2 ppm error .

Q. How is purity assessed, and what are common impurities in synthesized batches?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities like dehalogenated byproducts (e.g., 3-fluoro derivatives) or unreacted precursors. Purity >98% is typical for research-grade material .

- TLC : Used for rapid monitoring (Rf ~0.6 in ethyl acetate/hexane 1:2).

- Common impurities :

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers HOMO energy (−6.2 eV), enhancing electrophilicity at the 5-position .

- Molecular docking : Screens against protein targets (e.g., kinases or GPCRs). MOE software (Molecular Operating Environment) identifies binding poses, with docking scores <−7 kcal/mol suggesting strong affinity .

- ADMET predictions : Tools like SwissADME estimate logP (~2.8) and BBB permeability (CNS MPO score >4), guiding drug discovery .

Q. How do structural modifications (e.g., replacing bromine with other halogens) affect physicochemical properties?

Comparative studies on analogs reveal:

| Halogen (X) | LogP | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Br | 2.8 | 180–182 | 0.15 (DMSO) |

| Cl | 2.1 | 168–170 | 0.22 (DMSO) |

| I | 3.5 | 195–197 | 0.09 (DMSO) |

Bromine increases lipophilicity and thermal stability but reduces solubility. Fluorine substitutions (e.g., at the 3-position) enhance metabolic stability via C-F bond strength .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

- Batch variability : Use standardized reference materials (e.g., from Sigma-Aldrich’s early-discovery catalog) to calibrate instruments .

- Degradation control : Store samples at −20°C under argon to prevent hydrolysis of the difluoro group .

- Data normalization : For bioassays, include positive controls (e.g., kinase inhibitors) to validate experimental conditions .

Q. How can synthetic protocols be optimized for scalability without compromising stereochemical integrity?

- Flow chemistry : Reduces reaction times and improves heat transfer for exothermic steps (e.g., fluorination).

- Catalyst screening : Immobilized Pd catalysts for Suzuki couplings (e.g., coupling boronic acids to the indole core) improve yields to >85% .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time, minimizing byproducts .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Slow evaporation from ethanol/water (7:3) at 4°C yields single crystals suitable for X-ray diffraction.

- Crystal packing : Bulky bromine and methyl groups disrupt packing, requiring seeding techniques or co-crystallization with host molecules .

Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

Q. What are the best practices for validating biological activity in cell-based assays?

- Dose-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC50 values.

- Off-target screening : Counter-screen against unrelated targets (e.g., cytochrome P450 enzymes) to assess selectivity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to estimate half-life (t1/2 >60 min suggests suitability for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.